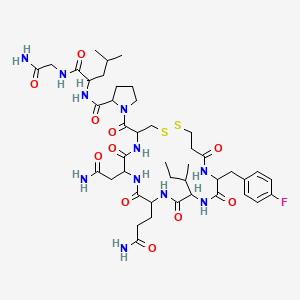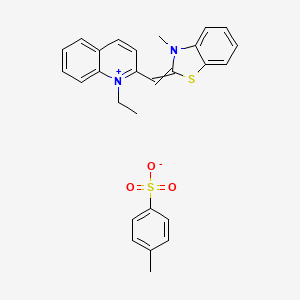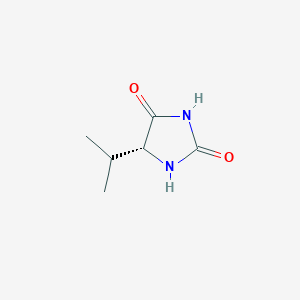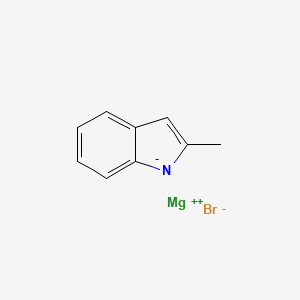![molecular formula C15H23NO5 B14645769 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene CAS No. 53914-89-9](/img/structure/B14645769.png)
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene is a complex organic compound with the molecular formula C16H24O5. This compound is known for its unique bicyclic structure, which includes multiple oxygen atoms and a nitrogen atom.
Preparation Methods
The synthesis of 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene typically involves the formation of the bicyclic structure through a series of organic reactions. One common synthetic route includes the reaction of appropriate precursors under specific conditions to form the desired bicyclic compound. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure, potentially leading to the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the structure are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular recognition and binding.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene can be compared with other similar compounds, such as:
3,6,9,12-Tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound has a similar bicyclic structure but with fewer oxygen atoms.
This compound-2,16-dione: This derivative includes additional functional groups that modify its chemical properties.
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
53914-89-9 |
|---|---|
Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C15H23NO5/c1-2-14-12-20-10-8-18-6-4-17-5-7-19-9-11-21-13-15(3-1)16-14/h1-3H,4-13H2 |
InChI Key |
IBNAUOYMZNBFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC2=NC(=CC=C2)COCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)





![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)



germane](/img/structure/B14645752.png)

